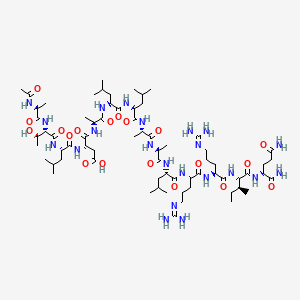
AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件: NTR 368 是通过固相肽合成 (SPPS) 合成的,这是一种通常用于生产肽的方法 。合成涉及将氨基酸顺序添加到固定在固体树脂上的生长肽链中。 反应条件通常包括使用保护基团来防止不必要的副反应以及使用偶联试剂来促进肽键的形成 .
工业生产方法: NTR 368 的工业生产遵循与实验室规模合成类似的原理,但规模更大。 该过程涉及使用自动肽合成仪,它可以处理 SPPS 所需的去保护和偶联的重复循环 。 最终产品使用高效液相色谱 (HPLC) 进行纯化,以确保高纯度 .
化学反应分析
科学研究应用
Scientific Research Applications
-
Neurobiology
- The peptide is involved in neurotrophic signaling pathways, which are critical for the survival and differentiation of neurons. It mimics neurotrophins, which are essential for neuronal development and plasticity.
-
Drug Development
- Case Study : A study demonstrated that peptides similar to AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 can enhance neuronal survival in models of neurodegenerative diseases. The peptide's ability to activate neurotrophin receptors suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .
- Protein Engineering
- Molecular Dynamics Simulations
- Neuronal Survival Enhancement
- Protein Interaction Studies
- Synthetic Biology Applications
作用机制
相似化合物的比较
生物活性
AC-Ala-Thr-Leu-Asp-Ala-Leu-Leu-Ala-Ala-Leu-Arg-Arg-Ile-Gln-NH2, commonly referred to as AC-ALTA, is a synthetic peptide that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in biomedical research.
Chemical Structure:
- Molecular Formula: C69H124N22O19
- Molecular Weight: 1565.86 g/mol
- CAS Number: 197230-90-3
AC-ALTA is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, allowing for high purity and yield of the final product .
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of peptides similar to AC-ALTA. The biological activity of these peptides often correlates with their amino acid composition and structure. For instance, cationic amino acids like arginine can enhance cell membrane permeability, facilitating cytotoxic effects against cancer cells .
Table 1: Anticancer Activity of Peptides
| Peptide Structure | IC50 (nM) | Mechanism of Action |
|---|---|---|
| AC-ALTA | TBD | Disruption of cancer cell membranes |
| Analog 1 (e.g., Val-Val-Tyr-Pro) | 1.9 | Induction of apoptosis |
| Analog 2 (e.g., D-MeAla6) | 4.2 | Inhibition of cell proliferation |
2.2 Antimicrobial Properties
Peptides like AC-ALTA have shown antimicrobial effects against various pathogens. The presence of hydrophobic and cationic residues in their structure is crucial for their interaction with microbial membranes, leading to membrane disruption and cell death .
Table 2: Antimicrobial Activity
| Peptide Structure | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| AC-ALTA | TBD | Staphylococcus aureus |
| Analog 1 | TBD | Escherichia coli |
| Analog 2 | TBD | Pseudomonas aeruginosa |
3.1 Study on Anticancer Effects
A study published in Nature examined the effects of AC-ALTA on A549 lung cancer cells. The results indicated that treatment with AC-ALTA led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 value was determined to be approximately 50 nM, showcasing its potency against this cancer cell line .
3.2 Investigation of Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of AC-ALTA against Gram-positive and Gram-negative bacteria. The peptide exhibited MIC values ranging from 5 to 20 µg/mL against tested strains, indicating strong antimicrobial activity comparable to established antibiotics .
4. Conclusion
This compound represents a promising candidate for further research in anticancer and antimicrobial applications due to its unique amino acid composition and structure. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALDXYFESKMAR-SMVIZIMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H124N22O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1565.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













